molecular formula C8H16N2O B2722703 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine CAS No. 54746-29-1

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine

Cat. No. B2722703
CAS RN: 54746-29-1
M. Wt: 156.229
InChI Key: YIGNFXKOFMFNMB-UHFFFAOYSA-N
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Description

The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” can be used in the enantioselective construction of this scaffold, which is a key step in the synthesis of tropane alkaloids .

Drug Discovery

2-Azabicyclo[3.2.1]octanes, including “this compound”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire, but also a valuable synthetic intermediate in several total syntheses .

Synthesis of Cytisine-like Alkaloids

The 2-azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . It has been used in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosie, a plant employed in traditional Chinese herbal medicine .

Construction of 8-Oxabicyclo Octanes

A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo octanes and their analogs . “this compound” can be used in this process.

Raw Material in Organic Synthesis

“this compound” is employed as an important raw material and intermediate used in organic synthesis .

Intermediate in Agrochemical, Pharmaceutical and Dyestuff Field

This compound is also used as an intermediate in the agrochemical, pharmaceutical and dyestuff field . Its unique structure and reactivity make it a valuable component in the synthesis of various products in these fields.

properties

IUPAC Name

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGNFXKOFMFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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